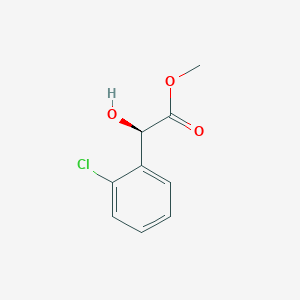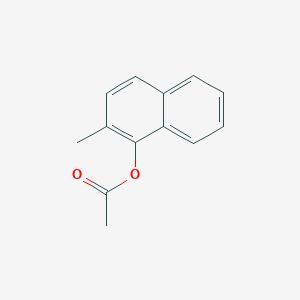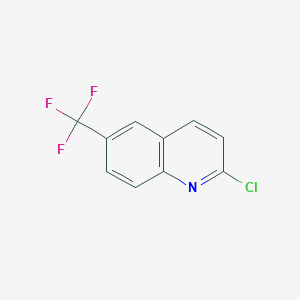
2-Chloro-6-(trifluoromethyl)quinoline
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It is a solid substance with a molecular weight of 231.6 .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline involves several steps. One approach involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)quinoline is represented by the InChI code 1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 2nd position and a trifluoromethyl group at the 6th position.Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-6-(trifluoromethyl)quinoline are diverse. For instance, it can undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This transformation hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Applications De Recherche Scientifique
Synthesis of Fluorinated Quinolines
2-Chloro-6-(trifluoromethyl)quinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are synthesized through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The incorporation of fluorine atoms into quinolines enhances their biological activity and introduces unique properties beneficial for medicinal chemistry.
Antibacterial and Antimalarial Agents
The quinoline ring system has been traditionally used in the search for synthetic antimalarial drugs. Fluorinated quinolines, such as those derived from 2-Chloro-6-(trifluoromethyl)quinoline , have shown remarkable antibacterial and antimalarial activities . These compounds inhibit various enzymes, making them potent candidates for drug development.
Antineoplastic Drugs
Some derivatives of 2-Chloro-6-(trifluoromethyl)quinoline have been found to be useful in the field of oncology. For instance, Brequinar®, an antineoplastic drug, and its analogs have shown promise in transplantation medicine, rheumatic arthritis, and psoriasis treatment .
Cardiovascular Therapeutics
The structural motif of 2-Chloro-6-(trifluoromethyl)quinoline is also present in drugs like Flosequinan, which are used for the treatment of heart diseases. These drugs belong to a new generation of cardiovascular therapeutics that benefit from the unique properties imparted by the trifluoromethyl group .
Agriculture and Liquid Crystals
Fluorinated quinolines have applications beyond medicine. They are used in agriculture as well as components for liquid crystals. The unique properties of these compounds, derived from 2-Chloro-6-(trifluoromethyl)quinoline , make them suitable for various industrial applications .
Cyanine Dyes Production
The quinoline structure is utilized in the production of cyanine dyes, which are significant in commercial production. The incorporation of fluorine atoms, as seen in 2-Chloro-6-(trifluoromethyl)quinoline , contributes to the desirable properties of these dyes .
Safety and Hazards
2-Chloro-6-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
Relevant Papers The relevant papers on 2-Chloro-6-(trifluoromethyl)quinoline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUVZWWEQHTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448110 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)quinoline | |
CAS RN |
78060-56-7 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

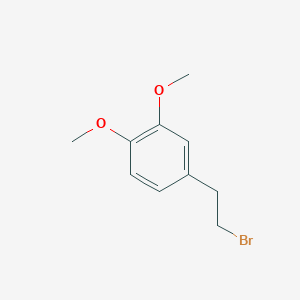
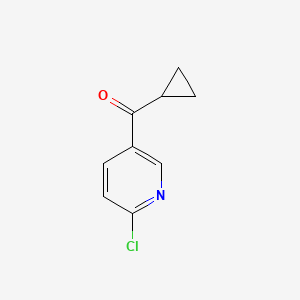
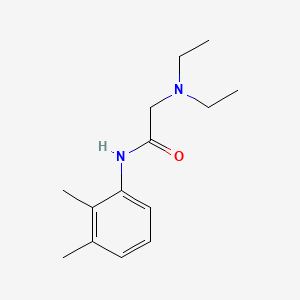

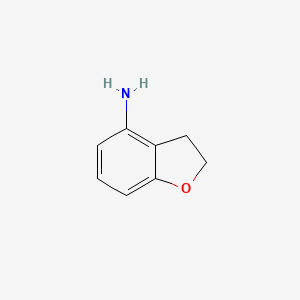
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
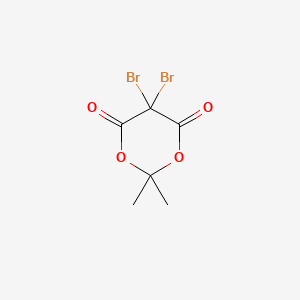

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
